molecular formula C10H13N5 B3186520 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1248104-45-1

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No. B3186520
CAS RN: 1248104-45-1
M. Wt: 203.24 g/mol
InChI Key: WUVOZRQKGBIVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In inflammation and autoimmune disorders, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into the affected tissues.

Mechanism of Action

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine exerts its inhibitory effect on NF-κB by targeting the inhibitor of kappa B kinase (IKK), a key regulator of NF-κB activation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine binds to the ATP-binding site of IKK, preventing its phosphorylation and subsequent activation of NF-κB. This leads to the downregulation of NF-κB target genes, which are involved in various cellular processes, including inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on NF-κB, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to modulate other signaling pathways and cellular processes. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has been shown to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.

Advantages and Limitations for Lab Experiments

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine has several advantages as a research tool, including its high potency and selectivity for IKK inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity. However, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine also has some limitations, including its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. One area of interest is the development of more potent and selective IKK inhibitors based on the structure of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine. Another area of interest is the investigation of the potential therapeutic applications of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine in other diseases, such as neurological disorders and infectious diseases. Additionally, the combination of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine with other drugs or therapies, such as immunotherapy or gene therapy, may enhance its therapeutic efficacy and reduce the risk of drug resistance.

properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOZRQKGBIVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693590
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248104-45-1
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.